molecular formula C16H14Br2Cl2N2Ni B6298168 2,3-Bis[(N-2-chlorophenyl)imino]butane-nickel(II)-dibromide CAS No. 561327-00-2

2,3-Bis[(N-2-chlorophenyl)imino]butane-nickel(II)-dibromide

Cat. No.: B6298168
CAS No.: 561327-00-2
M. Wt: 523.7 g/mol
InChI Key: GKVVLILMQSGUIX-UHFFFAOYSA-L
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Description

2,3-Bis[(N-2-chlorophenyl)imino]butane-nickel(II)-dibromide is a coordination compound that features a nickel(II) center coordinated to two imino ligands derived from 2-chlorophenylamine and butane. This compound is known for its unique structural properties and its applications in various fields, including catalysis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Bis[(N-2-chlorophenyl)imino]butane-nickel(II)-dibromide typically involves the reaction of nickel(II) bromide with the corresponding imino ligands. The imino ligands are prepared by the condensation of 2-chlorophenylamine with butane-2,3-dione. The reaction is usually carried out in a suitable solvent such as ethanol or methanol under reflux conditions. The resulting product is then purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2,3-Bis[(N-2-chlorophenyl)imino]butane-nickel(II)-dibromide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state nickel complexes.

    Reduction: It can be reduced to form lower oxidation state nickel complexes.

    Substitution: The imino ligands can be substituted with other ligands, leading to the formation of different nickel complexes.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Ligand exchange reactions can be carried out using various ligands such as phosphines or amines under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nickel(III) complexes, while reduction may produce nickel(I) complexes. Substitution reactions can lead to a variety of nickel complexes with different ligands.

Scientific Research Applications

2,3-Bis[(N-2-chlorophenyl)imino]butane-nickel(II)-dibromide has several scientific research applications:

    Catalysis: This compound is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.

    Material Science: It is studied for its potential use in the development of new materials with unique electronic and magnetic properties.

    Medicinal Chemistry: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological molecules.

    Analytical Chemistry: It is used in the development of sensors and analytical techniques for detecting various substances.

Mechanism of Action

The mechanism of action of 2,3-Bis[(N-2-chlorophenyl)imino]butane-nickel(II)-dibromide involves its ability to coordinate with various substrates through its nickel center. This coordination can activate the substrates, making them more reactive in subsequent chemical reactions. The imino ligands play a crucial role in stabilizing the nickel center and facilitating these interactions.

Comparison with Similar Compounds

Similar Compounds

    Nickel(II) complexes with mono(imino)pyrrole ligands: These compounds have similar coordination environments but different ligand structures.

    Nickel(II) acetylacetonate: Another nickel complex with different ligands but similar catalytic properties.

    Nickel(II) chloride: A simpler nickel complex used in various catalytic applications.

Uniqueness

2,3-Bis[(N-2-chlorophenyl)imino]butane-nickel(II)-dibromide is unique due to its specific ligand structure, which imparts distinct electronic and steric properties. These properties make it particularly effective in certain catalytic applications, such as polymerization reactions, where it can provide better control over the reaction process compared to other nickel complexes.

Properties

IUPAC Name

2-N,3-N-bis(2-chlorophenyl)butane-2,3-diimine;dibromonickel
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2N2.2BrH.Ni/c1-11(19-15-9-5-3-7-13(15)17)12(2)20-16-10-6-4-8-14(16)18;;;/h3-10H,1-2H3;2*1H;/q;;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKVVLILMQSGUIX-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NC1=CC=CC=C1Cl)C(=NC2=CC=CC=C2Cl)C.[Ni](Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Br2Cl2N2Ni
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101333966
Record name 2,3-Bis[(N-2-chlorophenyl)imino]butane-nickel(II)-dibromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101333966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

523.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

561327-00-2
Record name 2,3-Bis[(N-2-chlorophenyl)imino]butane-nickel(II)-dibromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101333966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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